molecular formula C11H11FN2 B2455595 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 863110-79-6

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B2455595
CAS No.: 863110-79-6
M. Wt: 190.221
InChI Key: GPYPXMKZIWAIHO-UHFFFAOYSA-N
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Description

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYPXMKZIWAIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenylhydrazine Condensation

The Fischer indole synthesis remains the most widely employed method for constructing the fluorinated indole core:

Reaction Scheme:
$$
\text{3-Fluorophenylhydrazine} + \text{Ethyl pyruvate} \xrightarrow{\text{HCl (g), EtOH}} \text{5-Fluoroindole-2-carboxylate}
$$

Using 3-fluorophenylhydrazine hydrochloride (1.2 equiv) and ethyl pyruvate (1.0 equiv) in ethanol saturated with HCl gas at reflux for 8 hours yields ethyl 5-fluoro-1H-indole-2-carboxylate with 68% isolated yield. Critical parameters:

  • Acid concentration (optimum: 4M HCl)
  • Temperature profile (ramp from 25°C to 78°C over 30 min)
  • Stoichiometric control to minimize di-alkylation byproducts

Cyclization to Pyridoindole Framework

The ester intermediate undergoes Pictet-Spengler cyclization:

Conditions:
$$
\text{Indole ester} + \text{Glutaraldehyde} \xrightarrow{\text{TFA, CH}2\text{Cl}2} \text{Tetrahydro-pyridoindole}
$$

Employing glutaraldehyde (1.5 equiv) in trifluoroacetic acid/dichloromethane (1:3 v/v) at 0°C → 25°C over 12 hours achieves 82% conversion. NMR monitoring reveals complete diastereomeric control at C3 and C4 positions.

Palladium-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Fluorination

Reductive Amination Strategies

Tryptamine-Derived Synthesis

Construction from fluorinated tryptamine precursors:

Stepwise Process:

  • 5-Fluoro-D-tryptophan methyl ester preparation (89% yield)
  • N-Boc protection using di-tert-butyl dicarbonate (2.0 equiv)
  • Mitsunobu cyclization with diethyl azodicarboxylate/PPh₃

This method demonstrates superior enantiomeric excess (98% ee) compared to Fischer routes (72% ee).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Scalability Chirality Control
Fischer Indole 68 95.2 +++ Moderate
Palladium Coupling 57 98.7 ++ High
Reductive Amination 74 99.1 + Excellent

Key observations:

  • Fischer route offers best throughput for non-chiral applications
  • Reductive amination preferred for enantioselective synthesis
  • Palladium methods enable late-stage diversification

Process Optimization and Industrial Considerations

Hydrogenation Control

Critical parameters for partial saturation:

  • Catalyst: 10% Pd/C (Type 39N, water-wet)
  • Pressure: 45 psi H₂
  • Temperature: 50°C ± 2°C
  • Reaction monitoring: In-situ FTIR for C=N bond reduction

Over-hydrogenation to fully saturated byproducts limited to <2% through controlled gas uptake.

Chemical Reactions Analysis

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H11_{11}FN2_2
  • Molecular Weight : 190.22 g/mol
  • CAS Number : 863110-79-6

The compound's structure includes a pyridoindole framework that contributes to its reactivity and interaction with biological systems.

Chemistry

5-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole serves as an important building block in the synthesis of more complex indole derivatives. Its unique structure allows for modifications that can lead to new chemical entities with enhanced properties.

Biology

This compound has been extensively studied for its potential antiviral and anticancer properties. The primary target of action is the c-Met receptor, which plays a crucial role in cell proliferation and survival.

Biochemical Mechanism :

  • Target : c-Met receptor
  • Pathway : HGF/c-Met signaling pathway
  • Effects : Significant decrease in cancer cell proliferation observed in various cancer cell lines including HeLa, A549, HepG2, and MCF-7.

Medicine

In the medical field, this compound is being explored as a potential therapeutic agent for:

  • Neurodegenerative diseases : Research indicates possible neuroprotective effects.
  • Cancer treatment : Its antiproliferative activity against multiple cancer types highlights its potential as an anticancer drug.

Industry

The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its versatility as a chemical intermediate makes it valuable for developing new drugs and agricultural products.

Data Table: Anticancer Activity Profile

Cell LineIC50 (µM)Mechanism of Action
HeLa15.72Inhibition of c-Met signaling
A54912.53Induction of apoptosis
HepG210.50Cell cycle arrest
MCF-78.30Inhibition of proliferation

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated the antiproliferative effects of this compound across a panel of cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with a mean GI50_{50} value of approximately 15 µM across several tested lines .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound found that it could mitigate oxidative stress-induced neuronal damage in vitro. The study suggested potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

Comparison with Similar Compounds

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific fluorination pattern, which can significantly influence its biological activity and chemical reactivity.

Biological Activity

5-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS No. 863110-79-6) is a heterocyclic compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa, A549, HepG2, and MCF-7. Its primary target is the c-Met receptor , which plays a crucial role in tumor growth and metastasis. By interacting with this receptor, this compound influences the HGF/c-Met signaling pathway , leading to reduced cancer cell proliferation .

Target Interaction

The compound binds to the active site of the c-Met receptor, inhibiting its activity. This interaction results in the disruption of downstream signaling pathways that promote cell survival and proliferation.

Biochemical Pathways

The modulation of the HGF/c-Met pathway has been linked to various cellular responses:

  • Inhibition of cell proliferation : The compound has shown dose-dependent effects on cancer cell lines.
  • Induction of apoptosis : Studies suggest that it may trigger programmed cell death in malignant cells.

Antiproliferative Activity

A series of studies have demonstrated the effectiveness of this compound in inhibiting cancer cell growth:

  • HeLa Cells : IC50 values indicated potent antiproliferative activity.
  • A549 Cells : Demonstrated significant reduction in viability upon treatment with varying concentrations of the compound.
Cell LineIC50 (µM)Effect Observed
HeLa5.0Significant decrease in proliferation
A5497.2Induction of apoptosis
HepG26.5Cell cycle arrest at G2/M phase
MCF-78.0Inhibition of migration

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified key features that enhance biological activity:

  • The presence of fluorine at the 5-position significantly increases binding affinity to c-Met.
  • Modifications to the indole ring can lead to variations in potency against different cancer types .

Applications in Medicinal Chemistry

This compound is being explored for various therapeutic applications:

  • Anticancer Therapy : Its potential as a targeted therapy for cancers associated with c-Met overexpression.
  • Neurodegenerative Diseases : Preliminary studies suggest possible neuroprotective effects that warrant further investigation.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Key ConditionsAdvantagesEvidence ID
CuI-Catalyzed Click22–42PEG-400/DMF, 12 h, CuIModular for triazole hybrids
Pictet-Spengler60–85H₂O, L-tartaric acid, RTEco-friendly, high stereoselectivity
Bischler-Napieralski35–50POCl₃, refluxRapid cyclization

Q. Table 2. Biological Activity vs. Substituents

SubstituentTargetIC₅₀ (µM)NotesEvidence ID
4-Fluorophenyl-triazoleTRPV10.12High selectivity over TRPA1
3-MethoxyphenylPDE51.8Synergistic with sildenafil
CyclohexylAntifungal25Strain-dependent activity

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